4-Hydroxy-3-sulfamoylbenzoic acid

Physicochemical profiling Medicinal chemistry Pharmacophore design

4-Hydroxy-3-sulfamoylbenzoic acid (CAS 926248-06-8) is a sulfonamide-derivatized benzoic acid building block bearing a hydroxyl group at the para (4-) position and a primary sulfamoyl (-SO₂NH₂) group at the meta (3-) position on the phenyl ring. It is primarily offered as a research chemical and synthetic intermediate, with a typical vendor-specified purity of 95%.

Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
CAS No. 926248-06-8
Cat. No. B3389458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-sulfamoylbenzoic acid
CAS926248-06-8
Molecular FormulaC7H7NO5S
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)O
InChIInChI=1S/C7H7NO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11)(H2,8,12,13)
InChIKeyXALBAJJLPMHBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-sulfamoylbenzoic Acid (CAS 926248-06-8): A Dual-Functional Sulfamoylbenzoic Acid Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


4-Hydroxy-3-sulfamoylbenzoic acid (CAS 926248-06-8) is a sulfonamide-derivatized benzoic acid building block bearing a hydroxyl group at the para (4-) position and a primary sulfamoyl (-SO₂NH₂) group at the meta (3-) position on the phenyl ring. It is primarily offered as a research chemical and synthetic intermediate, with a typical vendor-specified purity of 95% . Its computed physicochemical properties include a molecular weight of 217.20 g/mol, an XLogP3 of 0.2, a topological polar surface area (TPSA) of 126 Ų, and a total of 3 hydrogen bond donors (HBD) [1]. This substitution pattern distinguishes it from other widely referenced sulfamoylbenzoic acid regioisomers and derivatives, which lack the 4-hydroxy substituent and thus possess different hydrogen-bonding capacity and lipophilicity profiles.

Why Generic Substitution of 4-Hydroxy-3-sulfamoylbenzoic Acid (CAS 926248-06-8) with Other Sulfamoylbenzoic Acids Risks Physicochemical and Pharmacophoric Mismatch


Sulfamoylbenzoic acids share a common core but differ critically in the number, position, and identity of ring substituents. The 4-hydroxy group in 4-hydroxy-3-sulfamoylbenzoic acid introduces a third hydrogen bond donor (HBD = 3 vs. 2 for non-hydroxylated analogs) and increases the TPSA to 126 Ų, compared to approximately 105–109 Ų for 3-sulfamoylbenzoic acid or 4-sulfamoylbenzoic acid [1]. These differences can alter solubility, permeability, and target-binding pharmacophore geometry—even when the sulfamoyl warhead is conserved—making direct functional interchange with des-hydroxy or regioisomeric analogs unreliable without experimental validation [2].

Quantitative Differentiation Evidence for 4-Hydroxy-3-sulfamoylbenzoic Acid (CAS 926248-06-8) Relative to Closest Structural Analogs


Regioisomeric Substitution Pattern Increases Hydrogen Bond Donor Count from 2 to 3 Compared to All Non-Hydroxylated Sulfamoylbenzoic Acid Isomers

The presence of the 4-hydroxy substituent in 4-hydroxy-3-sulfamoylbenzoic acid elevates the total hydrogen bond donor count (HBD) to 3, versus 2 for the des-hydroxy analogs 3-sulfamoylbenzoic acid, 4-sulfamoylbenzoic acid (carzenide), and 4-chloro-3-sulfamoylbenzoic acid [1]. This additional HBD capability directly impacts computed topological polar surface area (TPSA), which is 126 Ų for the target compound compared to approximately 105–109 Ų for the non-hydroxylated comparators . In drug-design contexts where hydrogen-bond-mediated target engagement or solubility is critical, this difference can be functionally meaningful.

Physicochemical profiling Medicinal chemistry Pharmacophore design

Computed Lipophilicity (XLogP3 = 0.2) is Lower than 4-Chloro-3-sulfamoylbenzoic Acid (XLogP3 = 0.6), Indicating a More Hydrophilic Chemotype

PubChem-computed XLogP3 for 4-hydroxy-3-sulfamoylbenzoic acid is 0.2, whereas the closely related 4-chloro-3-sulfamoylbenzoic acid (CSB) has an XLogP3 of 0.6 [1]. The 0.4 log unit difference corresponds to an approximately 2.5-fold lower predicted octanol-water partition coefficient, reflecting the more hydrophilic character conferred by the hydroxyl versus chloro substituent at the 4-position. Vendor-reported LogP from Fluorochem (-0.07) is even lower, although methodological differences preclude direct comparison with computed values .

Lipophilicity ADME prediction Fragment-based drug discovery

Vendor Purity Specification of 95% with Long-Term Cool/Dry Storage Provides a Defined Baseline for Procurement, in Contrast to Non-Standardized or Lower-Purity Alternatives

Commercially, 4-hydroxy-3-sulfamoylbenzoic acid is supplied with a minimum purity specification of 95% (AK Scientific, Fluorochem, Leyan) . By comparison, analogs such as 3-sulfamoylbenzoic acid are often listed without a minimum purity guarantee or with variable specifications across vendors. The defined purity and recommended long-term storage at cool/dry conditions reduce the risk of batch-to-batch variability in downstream synthetic or biological applications.

Chemical procurement Quality control Reproducibility

Dual Functionalization (4-OH + 3-SO₂NH₂) Enables Orthogonal Derivatization at Carboxyl, Hydroxyl, and Sulfamoyl Sites — a Scaffold Versatility Not Available in Mono-Functional Analogs

4-Hydroxy-3-sulfamoylbenzoic acid presents three chemically addressable functional groups: the carboxylic acid, the phenolic hydroxyl, and the primary sulfamoyl. This contrasts with 3-sulfamoylbenzoic acid and 4-sulfamoylbenzoic acid, which lack the hydroxyl, and with 4-chloro-3-sulfamoylbenzoic acid, whose 4-chloro substituent is not amenable to the same range of mild functionalization reactions (e.g., O-alkylation, O-acylation, Mitsunobu coupling) . The methyl ester derivative (CAS 82020-63-1) is already commercially documented as a synthetic intermediate derived from this scaffold, demonstrating utility in esterification-based diversification . No direct comparative reactivity data are available.

Synthetic chemistry Scaffold diversification Library synthesis

Recommended Procurement and Application Scenarios for 4-Hydroxy-3-sulfamoylbenzoic Acid (CAS 926248-06-8) Based on Differential Evidence


Medicinal Chemistry Library Design Requiring an Additional Hydrogen-Bond-Donor Pharmacophoric Element at the 4-Position

When designing inhibitor libraries targeting enzymes with hydrogen-bond-accepting residues in the active site (e.g., carbonic anhydrases, sulfatases, or phospholipases), the 4-OH group of 4-hydroxy-3-sulfamoylbenzoic acid provides a third HBD (HBD = 3) that is absent in the commonly used 3-sulfamoylbenzoic acid or 4-sulfamoylbenzoic acid scaffolds [1]. This may enhance binding affinity or selectivity, although direct biological confirmation is not yet published. Procurement prioritized over des-hydroxy analogs when pharmacophore modeling indicates a benefit from the additional phenolic donor.

Scaffold Hopping and SAR Expansion via Orthogonal Functionalization of the Phenolic Hydroxyl

The three functional groups (-COOH, -OH, -SO₂NH₂) allow for sequential, chemoselective derivatization: the carboxylic acid can be esterified or amidated, the phenol can be O-alkylated or O-acylated, and the sulfamoyl can be N-substituted . This is not achievable with 3-sulfamoylbenzoic acid or carzenide, which lack the hydroxyl handle. This scaffold is therefore suited for parallel library synthesis where maximal structural diversity is needed from a single starting material.

Fragment-Based Drug Discovery (FBDD) Where Lower Lipophilicity is Desired Relative to 4-Chloro-3-sulfamoylbenzoic Acid

With an XLogP3 of 0.2, 4-hydroxy-3-sulfamoylbenzoic acid is substantially less lipophilic than the 4-chloro analog (XLogP3 = 0.6), making it a more suitable fragment hit in FBDD campaigns where high lipophilicity correlates with promiscuous binding and poor developability [1]. The 0.4 log unit difference represents a meaningful shift in predicted ADME behavior.

Reproducible Biological Assays Requiring a Defined Purity Baseline of ≥95% with Documented Storage Conditions

For research groups conducting enzymatic or cell-based assays, the availability of 4-hydroxy-3-sulfamoylbenzoic acid with a minimum 95% purity specification from multiple vendors, along with recommended long-term cool/dry storage [1], reduces the likelihood of confounding results from impurity-driven artifacts. This contrasts with non-standardized analogs where purity may be unknown or inconsistent across suppliers.

Quote Request

Request a Quote for 4-Hydroxy-3-sulfamoylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.